molecular formula C15H14F3N3O2 B2484845 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide CAS No. 2034260-53-0

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide

Cat. No.: B2484845
CAS No.: 2034260-53-0
M. Wt: 325.291
InChI Key: AGOWMXHJVDJLBS-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization with a trifluoromethoxybenzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-3-(trifluoromethoxy)benzamide is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core with a trifluoromethoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)23-13-3-1-2-10(8-13)14(22)20-11-5-7-21-12(9-11)4-6-19-21/h1-4,6,8,11H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOWMXHJVDJLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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